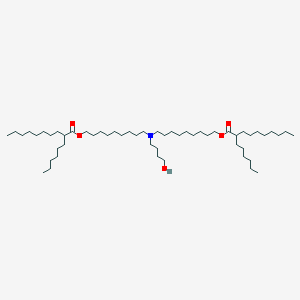
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with the molecular formula C54H107NO5 and a molecular weight of 850.43 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) involves multiple steps, including the reaction of 4-hydroxybutylamine with nonane-9,1-diol and 2-hexyldecanoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a building block in the synthesis of polymers and advanced materials.
Biology:
- Utilized in the study of biochemical pathways and enzyme mechanisms.
- Serves as a probe in molecular biology experiments to investigate protein-ligand interactions.
Medicine:
- Investigated for its potential therapeutic applications, including drug delivery systems.
- Explored as a candidate for developing new pharmaceuticals due to its unique chemical properties.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of high-performance lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
(4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldecanoate): Similar structure but with different alkyl chain lengths.
(4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyldodecanoate): Another variant with longer alkyl chains.
Uniqueness:
- The specific combination of functional groups and alkyl chains in ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) provides unique chemical and physical properties.
- Its ability to participate in diverse chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C54H107NO5 |
|---|---|
Peso molecular |
850.4 g/mol |
Nombre IUPAC |
9-[9-(2-hexyldecanoyloxy)nonyl-(4-hydroxybutyl)amino]nonyl 2-hexyldecanoate |
InChI |
InChI=1S/C54H107NO5/c1-5-9-13-17-25-33-43-51(41-31-15-11-7-3)53(57)59-49-39-29-23-19-21-27-35-45-55(47-37-38-48-56)46-36-28-22-20-24-30-40-50-60-54(58)52(42-32-16-12-8-4)44-34-26-18-14-10-6-2/h51-52,56H,5-50H2,1-4H3 |
Clave InChI |
JKJVUZCNBGYSHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



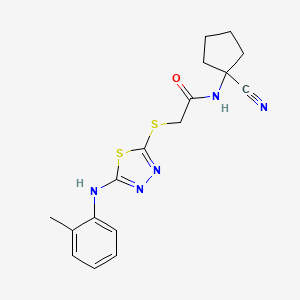
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369002.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369008.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369010.png)
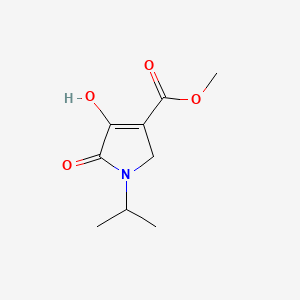
![6-(3,4-Dimethoxybenzyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369024.png)
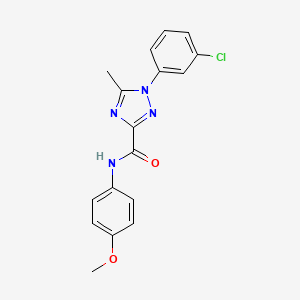
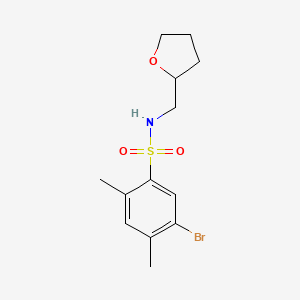
![4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B13369044.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369050.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369058.png)
![6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369060.png)
![Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13369067.png)
